TCS 2002

Vue d'ensemble

Description

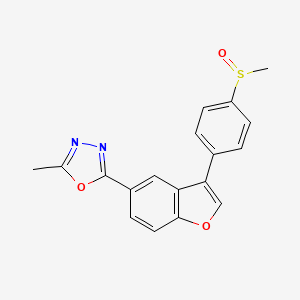

- TCS 2002, également connu sous le nom de 2-Méthyl-5-[3-[4-(méthylsulfinyl)phényl]-5-benzofuranyl]-1,3,4-oxadiazole, est un puissant inhibiteur de la glycogène synthase kinase-3β (GSK-3β) avec une IC50 de 35 nM .

- GSK-3β joue un rôle crucial dans divers processus cellulaires, notamment le métabolisme du glycogène, la régulation du cycle cellulaire et la fonction neuronale.

Applications De Recherche Scientifique

Chemistry: TCS 2002 serves as a valuable tool compound for studying GSK-3β inhibition and related pathways.

Biology: Researchers explore its impact on cellular signaling, neuroprotection, and tau phosphorylation.

Medicine: this compound may have implications for neurodegenerative diseases like Alzheimer’s due to its GSK-3β inhibitory activity.

Industry: Its potential as a drug candidate warrants further investigation.

Mécanisme D'action

Target of Action

TCS 2002, also known as “1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-”, is a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in cellular processes such as glucose regulation, apoptosis, and cell differentiation .

Mode of Action

This compound interacts with its target, GSK-3β, by inhibiting its activity. This inhibition is achieved by blocking the synthesis of fatty acids through the inhibition of enoyl reductase . This interaction prevents bacterial propagation and eventually leads to cell death .

Biochemical Pathways

The inhibition of GSK-3β by this compound affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. By inhibiting GSK-3β, this compound can potentially influence these cellular processes .

Pharmacokinetics

This suggests that this compound can be effectively absorbed and distributed within the body, reaching its target sites to exert its inhibitory effects .

Result of Action

The primary result of this compound’s action is the inhibition of GSK-3β, leading to the disruption of various cellular processes. For instance, it has been shown that oral administration of this compound inhibits cold water stress-induced tau hyperphosphorylation in the mouse brain . This suggests potential applications of this compound in the treatment of neurodegenerative disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . The continuous exposure of aquatic organisms to this compound, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species . This highlights the importance of considering environmental factors when evaluating the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

TCS 2002 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3β, an enzyme involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. The inhibition of GSK-3β by this compound leads to a decrease in tau phosphorylation, which is associated with neurodegenerative diseases . Additionally, this compound interacts with other biomolecules, such as tau proteins, by preventing their hyperphosphorylation and aggregation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound has been shown to reduce tau hyperphosphorylation, thereby ameliorating cognitive deficits in models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting GSK-3β activity . This inhibition leads to increased β-catenin levels, which can promote cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of GSK-3β, thereby inhibiting the enzyme’s activity . This inhibition prevents the phosphorylation of downstream substrates, such as tau proteins, and modulates gene expression by affecting transcription factors like β-catenin . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against GSK-3β for extended periods . Long-term studies have shown that this compound can maintain its efficacy in reducing tau hyperphosphorylation and improving cognitive function in animal models of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3β activity and reduces tau phosphorylation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of GSK-3β. The compound interacts with enzymes and cofactors involved in glycogen metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound may affect other signaling pathways, such as the insulin signaling pathway, by modulating GSK-3β activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to cross the blood-brain barrier allows it to accumulate in the brain, where it exerts its therapeutic effects . This compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with GSK-3β and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and substrates . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Méthodes De Préparation

- Les voies de synthèse de TCS 2002 ne sont pas largement documentées dans la littérature. Il est synthétisé chimiquement en utilisant des réactifs et des conditions appropriés.

- Les méthodes de production industrielle sont exclusives, mais elles impliquent probablement des stratégies de synthèse efficaces pour atteindre une pureté élevée.

Analyse Des Réactions Chimiques

- TCS 2002 subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs courants comprennent les oxydants (par exemple, les peroxydes), les agents réducteurs (par exemple, les hydrures) et les nucléophiles (par exemple, les amines).

- Les principaux produits formés dépendent des conditions de réaction spécifiques.

Applications de recherche scientifique

Chimie: this compound sert de composé précieux pour l'étude de l'inhibition de GSK-3β et des voies associées.

Biologie: Les chercheurs explorent son impact sur la signalisation cellulaire, la neuroprotection et la phosphorylation de la tau.

Médecine: this compound pourrait avoir des implications pour les maladies neurodégénératives comme la maladie d'Alzheimer en raison de son activité inhibitrice de GSK-3β.

Industrie: Son potentiel en tant que candidat médicament justifie des recherches supplémentaires.

Mécanisme d'action

- This compound inhibe GSK-3β, une kinase sérine/thréonine impliquée dans la phosphorylation de la tau et d'autres processus cellulaires.

- En bloquant GSK-3β, il module les voies de signalisation en aval, impactant la survie et la fonction cellulaires.

Comparaison Avec Des Composés Similaires

- L'unicité de TCS 2002 réside dans son activité inhibitrice spécifique de GSK-3β.

- Des composés similaires comprennent d'autres inhibiteurs de GSK-3β tels que les sels de lithium et SB216763.

Propriétés

IUPAC Name |

2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYSTKYIVULEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647722 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005201-24-0 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)